isovaleryl-His-Pro-Phe-His-Sta-OH.H-Leu-Phe-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

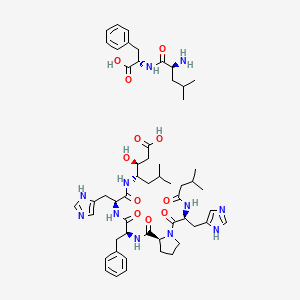

Isovaleryl-His-Pro-Phe-His-Sta-OH.H-Leu-Phe-OH is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound contains the amino acid statine, which is known for its role in inhibiting proteolytic enzymes. The compound’s structure and properties make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isovaleryl-His-Pro-Phe-His-Sta-OH.H-Leu-Phe-OH involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process typically includes the following steps:

Attachment of the first amino acid: to a solid resin.

Sequential addition of protected amino acids: using coupling reagents like HBTU or DIC.

Deprotection: of the amino acid side chains and peptide cleavage from the resin using TFA (trifluoroacetic acid).

Purification: of the crude peptide by HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The final product is then subjected to rigorous quality control measures, including mass spectrometry and amino acid analysis.

Chemical Reactions Analysis

Types of Reactions

Isovaleryl-His-Pro-Phe-His-Sta-OH.H-Leu-Phe-OH can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine or cysteine residues if present.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield free thiol groups.

Scientific Research Applications

Isovaleryl-His-Pro-Phe-His-Sta-OH.H-Leu-Phe-OH has several applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification.

Biology: Investigated for its role in inhibiting proteolytic enzymes, which are crucial in various biological processes.

Medicine: Explored for potential therapeutic applications, such as enzyme inhibitors for treating diseases.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of isovaleryl-His-Pro-Phe-His-Sta-OH.H-Leu-Phe-OH involves its interaction with proteolytic enzymes. The statine residue mimics the transition state of the enzyme’s natural substrate, thereby inhibiting the enzyme’s activity. This inhibition can affect various molecular pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH: Another peptide containing statine, known for its protease inhibitory properties.

Pepstatin: A naturally occurring peptide that inhibits aspartyl proteases.

Uniqueness

Isovaleryl-His-Pro-Phe-His-Sta-OH.H-Leu-Phe-OH is unique due to its specific sequence and the presence of multiple histidine residues, which can influence its binding affinity and specificity towards certain enzymes. This makes it a valuable tool for studying enzyme inhibition and developing therapeutic agents.

Properties

Molecular Formula |

C54H77N11O11 |

|---|---|

Molecular Weight |

1056.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoic acid;(3S,4S)-3-hydroxy-4-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-(3-methylbutanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-6-methylheptanoic acid |

InChI |

InChI=1S/C39H55N9O8.C15H22N2O3/c1-23(2)13-28(33(49)18-35(51)52)45-37(54)30(16-26-19-40-21-42-26)46-36(53)29(15-25-9-6-5-7-10-25)47-38(55)32-11-8-12-48(32)39(56)31(17-27-20-41-22-43-27)44-34(50)14-24(3)4;1-10(2)8-12(16)14(18)17-13(15(19)20)9-11-6-4-3-5-7-11/h5-7,9-10,19-24,28-33,49H,8,11-18H2,1-4H3,(H,40,42)(H,41,43)(H,44,50)(H,45,54)(H,46,53)(H,47,55)(H,51,52);3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20)/t28-,29-,30-,31-,32-,33-;12-,13-/m00/s1 |

InChI Key |

WQDYFHNZYGOTLN-UHIYJSRVSA-N |

Isomeric SMILES |

CC(C)C[C@@H]([C@H](CC(=O)O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CN4)NC(=O)CC(C)C.CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(CC(=O)O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)CC(C)C.CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.